molecular formula C24H17F2NO2 B2730539 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one CAS No. 904433-63-2

3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2730539
CAS No.: 904433-63-2
M. Wt: 389.402
InChI Key: GKEOSAYANYLVJW-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H17F2NO2 and its molecular weight is 389.402. The purity is usually 95%.
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Scientific Research Applications

Biochemical Applications

  • Fluorophores in Biochemistry : Quinoline derivatives like 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one are known for their efficiency as fluorophores. They are widely used in studying biological systems, particularly in DNA fluorophores based on fused aromatic systems containing heteroatoms. These compounds are sought after for their sensitivity and selectivity in biochemistry applications (Aleksanyan & Hambardzumyan, 2013).

Medical Research

  • Antitumor and Antifungal Properties : Certain derivatives of this compound have shown potential as antitumor agents. These compounds have been synthesized and evaluated for their effectiveness against different cancer cell lines, showing promising results (Hutchinson et al., 2001). Additionally, certain quinazolinone derivatives have demonstrated significant antifungal activities, offering potential applications in combating fungal infections (Xu et al., 2007).

Organic Chemistry and Material Science

  • Synthesis of Novel Compounds : In organic chemistry, these derivatives are instrumental in synthesizing new compounds with unique properties. For example, the synthesis of novel quinazolin-4 (3H)-one with 1,2,3-triazoles moiety via Schiff base has been reported, showcasing the versatility of these compounds in creating new chemical entities (Xi, 2014).
  • Optoelectronic Applications : The derivatives exhibit dual fluorescence, making them suitable candidates for sensors and other optoelectronic applications. Their spectroscopic properties, such as band positions and intensities, are highly solvent-dependent, which can be advantageous in specific applications (Craig et al., 2009).

Properties

IUPAC Name

3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO2/c1-15-2-11-22-20(12-15)24(29)21(23(28)17-5-9-19(26)10-6-17)14-27(22)13-16-3-7-18(25)8-4-16/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEOSAYANYLVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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